2-Fluoro-5-(3-trifluoromethylphenyl)phenol
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Overview
Description
2-Fluoro-5-(3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is a fluorinated phenol derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-trifluoromethylphenyl)phenol typically involves the introduction of fluoro and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions. For example, the reaction of 2-fluorophenol with trifluoromethyl iodide in the presence of a base can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent substitution reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
2-Fluoro-5-(3-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Comparison: 2-Fluoro-5-(3-trifluoromethylphenyl)phenol is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-fluoro-5-[3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMXAVMIGNCLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684429 |
Source
|
Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261823-79-3 |
Source
|
Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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